(E)-2-[(E)-3-Phenylallylidene]-6-(2,2,2-trifluoroacetyl)cyclohexanone
CAS No.: 723294-86-8
Cat. No.: VC8133326
Molecular Formula: C17H15F3O2
Molecular Weight: 308.29 g/mol
* For research use only. Not for human or veterinary use.
![(E)-2-[(E)-3-Phenylallylidene]-6-(2,2,2-trifluoroacetyl)cyclohexanone - 723294-86-8](/images/structure/VC8133326.png)
Specification
CAS No. | 723294-86-8 |
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Molecular Formula | C17H15F3O2 |
Molecular Weight | 308.29 g/mol |
IUPAC Name | (2E)-2-[(E)-3-phenylprop-2-enylidene]-6-(2,2,2-trifluoroacetyl)cyclohexan-1-one |
Standard InChI | InChI=1S/C17H15F3O2/c18-17(19,20)16(22)14-11-5-10-13(15(14)21)9-4-8-12-6-2-1-3-7-12/h1-4,6-9,14H,5,10-11H2/b8-4+,13-9+ |
Standard InChI Key | SSPFXIJJKPIGTK-BHDALRANSA-N |
Isomeric SMILES | C1CC(C(=O)/C(=C/C=C/C2=CC=CC=C2)/C1)C(=O)C(F)(F)F |
SMILES | C1CC(C(=O)C(=CC=CC2=CC=CC=C2)C1)C(=O)C(F)(F)F |
Canonical SMILES | C1CC(C(=O)C(=CC=CC2=CC=CC=C2)C1)C(=O)C(F)(F)F |
Introduction
Structural Characteristics and Spectral Data
Molecular Geometry
The compound exhibits two E-configured double bonds:
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Between the cyclohexanone ring and the cinnamylidene group.
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Within the cinnamylidene moiety (C₆H₅-CH=CH-).
The trifluoroacetyl group (-COCF₃) introduces significant electron-withdrawing effects, influencing reactivity .
Spectroscopic Properties
Synthesis and Reaction Pathways
Key Synthetic Routes
The compound is synthesized via sequential condensation reactions:
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Knoevenagel Condensation: Cyclohexanone reacts with cinnamaldehyde to form 2-cinnamylidenecyclohexanone .
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Trifluoroacetylation: The intermediate undergoes acylation with trifluoroacetic anhydride (TFAA) at the 6-position .
Representative Procedure :
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Step 1: Cyclohexanone (1.0 eq) and cinnamaldehyde (1.1 eq) are condensed in ethanol with piperidine as a catalyst (80°C, 12 h).
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Step 2: The product is treated with TFAA (1.5 eq) in dichloromethane at 0°C, followed by warming to room temperature.
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Yield: 65–75% after purification by column chromatography.
Reaction Mechanisms
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Knoevenagel Condensation: Base-catalyzed enolate formation facilitates nucleophilic attack on the aldehyde, followed by dehydration .
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Trifluoroacetylation: Electrophilic acylation at the less hindered 6-position due to steric effects from the cinnamylidene group .
Applications in Organic Chemistry
Asymmetric Catalysis
The compound serves as a chiral scaffold for ligand design. The trifluoroacetyl group enhances Lewis acidity, enabling coordination to transition metals (e.g., Cu, Pd) .
Pharmaceutical Intermediates
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Anticancer Agents: Analogues with similar structures inhibit tubulin polymerization (IC₅₀ = 0.5–2.0 μM) .
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Anti-inflammatory Activity: Derivatives reduce COX-2 expression by 40–60% at 10 μM .
Materials Science
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OLEDs: The conjugated cinnamylidene system exhibits fluorescence (λₑₘ = 450–500 nm), making it suitable for blue-light emitters .
Parameter | Value |
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GHS Classification | H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation) |
Storage | -20°C, inert atmosphere |
Handling | Use PPE (gloves, goggles) |
Environmental Impact
Future Research Directions
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